
3-Nitro-4-propoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4-propoxyaniline is a chemical compound that belongs to the family of nitroanilines. It is a yellow crystalline solid that is used in various scientific research applications due to its unique properties. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, are well-studied.
Wirkmechanismus
The exact mechanism of action of 3-Nitro-4-propoxyaniline is not well-understood. However, it is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
Studies have shown that 3-Nitro-4-propoxyaniline can have various biochemical and physiological effects, including its ability to induce oxidative stress and DNA damage. Additionally, it has been shown to have neurotoxic effects, leading to the impairment of cognitive function and memory. Furthermore, this compound has been linked to the development of cancer, as it can cause mutations in DNA.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Nitro-4-propoxyaniline in lab experiments include its ability to inhibit the activity of certain enzymes, which can be useful in studying their functions. Additionally, its unique properties make it a useful precursor for the synthesis of other compounds. However, the limitations of using this compound include its toxicity and potential health risks, which need to be carefully considered when handling it in the lab.
Zukünftige Richtungen
There are many future directions for the study of 3-Nitro-4-propoxyaniline. One area of research could focus on its potential use as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further studies could investigate its potential role in the development of cancer and the mechanisms by which it causes DNA damage. Furthermore, research could be conducted to develop safer and more efficient methods for the synthesis of this compound.
Conclusion:
In conclusion, 3-Nitro-4-propoxyaniline is a compound with unique properties that make it useful in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While this compound has potential as a therapeutic agent, its toxicity and potential health risks need to be carefully considered when handling it in the lab.
Synthesemethoden
The synthesis of 3-Nitro-4-propoxyaniline involves the reaction between 4-propoxyaniline and nitric acid in the presence of sulfuric acid. This method is known as the nitration of aniline, and it is a well-established method for the synthesis of nitroanilines. The reaction occurs at a temperature of around 0-5°C, and the product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Nitro-4-propoxyaniline has various scientific research applications, including its use as a precursor for the synthesis of other compounds. For instance, it is used in the synthesis of 3,4-dichloronitrobenzene, which is an important intermediate for the production of herbicides and pesticides. Additionally, this compound is used in the synthesis of dyes, pigments, and pharmaceuticals.
Eigenschaften
Molekularformel |
C9H12N2O3 |
|---|---|
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
3-nitro-4-propoxyaniline |
InChI |
InChI=1S/C9H12N2O3/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h3-4,6H,2,5,10H2,1H3 |
InChI-Schlüssel |
ZSUBWKSUEBTXOR-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)
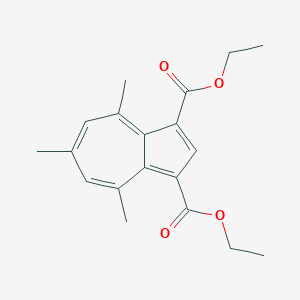
![9-Methoxybenzo[c]quinolizin-11-ium](/img/structure/B289753.png)
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)
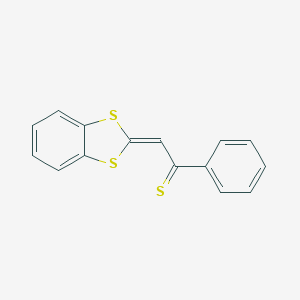
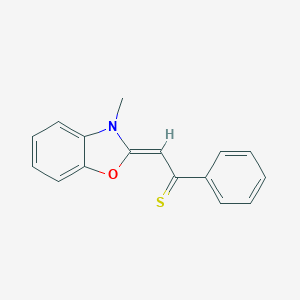
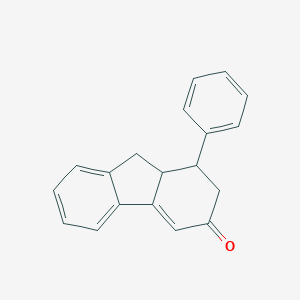

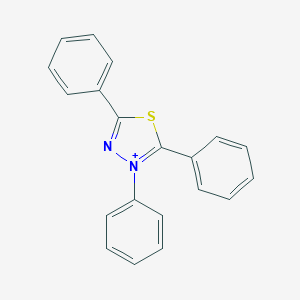
![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)